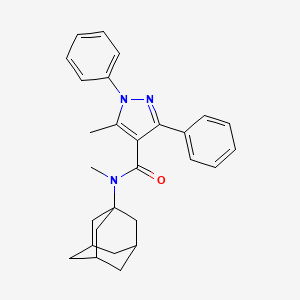![molecular formula C19H14ClN3O2S B5316025 N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CTB is a member of the vinylbenzamide family of compounds and is known for its unique chemical properties, including its ability to selectively bind to certain proteins and enzymes.
作用機序
The mechanism of action of CTB is complex and involves its ability to selectively bind to certain proteins and enzymes. CTB has been shown to bind to a variety of proteins and enzymes, including tubulin, a protein involved in cell division, and falcipain-2, an enzyme involved in the metabolism of the malaria parasite. By binding to these proteins and enzymes, CTB is able to selectively inhibit their activity, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTB are diverse and depend on the specific proteins and enzymes that it targets. In cancer cells, CTB has been shown to inhibit cell division and proliferation, leading to a decrease in tumor growth. In malaria parasites, CTB has been shown to inhibit the metabolism of the parasite, leading to a decrease in parasite growth and survival. CTB has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of a variety of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of CTB for lab experiments is its ability to selectively bind to certain proteins and enzymes, making it a valuable tool for studying their function and activity. CTB is also relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of CTB is its potential toxicity, which can limit its use in certain experiments and applications.
将来の方向性
There are a number of potential future directions for the study of CTB. One area of research is the development of new CTB derivatives with improved selectivity and efficacy for specific proteins and enzymes. Another area of research is the exploration of CTB's potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the development of new methods for the synthesis and purification of CTB could lead to more efficient and cost-effective production of this valuable compound.
合成法
The synthesis of CTB involves the reaction of 2-chloroacetophenone with thiosemicarbazide to form 2-chloro-N-(1,3-thiazol-2-yl)acetamide. This intermediate is then reacted with benzaldehyde to form N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide. The synthesis of CTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CTB has been widely used in scientific research due to its ability to selectively bind to certain proteins and enzymes. One of the most promising applications of CTB is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. CTB has also been studied for its potential applications in the treatment of infectious diseases, such as malaria, where it has been shown to inhibit the growth of the malaria parasite by targeting specific enzymes involved in its metabolism.
特性
IUPAC Name |
N-[(Z)-1-chloro-3-oxo-1-phenyl-3-(1,3-thiazol-2-ylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c20-15(13-7-3-1-4-8-13)16(18(25)23-19-21-11-12-26-19)22-17(24)14-9-5-2-6-10-14/h1-12H,(H,22,24)(H,21,23,25)/b16-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTYUDPXLYZIHE-NXVVXOECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)NC2=NC=CS2)NC(=O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)NC2=NC=CS2)/NC(=O)C3=CC=CC=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5315946.png)
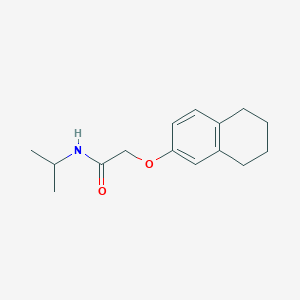
![1-(2-furylmethyl)-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5315948.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5315962.png)
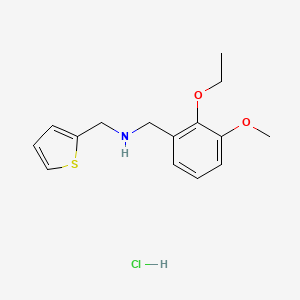
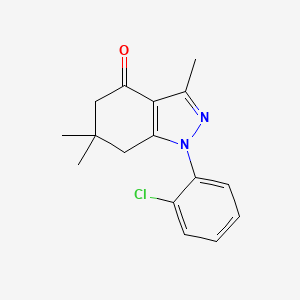
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
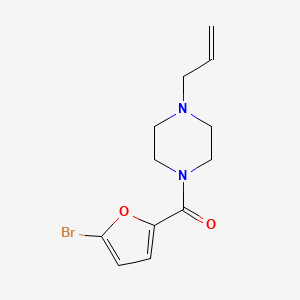
![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
